![molecular formula C16H26N4O2 B5464401 8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5464401.png)
8-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]-1-oxa-8-azaspiro[4.5]decane
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Overview
Description
1,2,4-Triazole derivatives are a type of heterocyclic compounds containing nitrogen atoms. They are considered important active pharmaceutical scaffolds and are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other reagents . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The structures of new p-cymene Ru (II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group is one of the chemical reactions involving 1,2,4-triazole derivatives .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives are generally thermally stable. They exhibit acceptable densities and optimal oxygen balance .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-1-(1-oxa-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12(11-20-14(3)17-13(2)18-20)15(21)19-8-6-16(7-9-19)5-4-10-22-16/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMCXVKWKMCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)N2CCC3(CCCO3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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